
Db07268
描述
准备方法
合成路线和反应条件
DB07268 的合成涉及多个步骤,从制备中间体化合物开始。 关键步骤包括嘧啶环的形成以及随后的官能化以引入所需的取代基 . 反应条件通常涉及使用有机溶剂,例如二甲基亚砜 (DMSO) 和各种试剂,以促进所需化学键的形成 .
工业生产方法
虽然 this compound 的具体工业生产方法尚未得到广泛记录,但一般方法将涉及扩大实验室合成程序。 这将包括优化更大体积的反应条件,确保最终产品的纯度,并实施质量控制措施以符合工业标准 .
化学反应分析
反应类型
DB07268 经历各种化学反应,包括:
还原: 还原反应可用于修饰分子内的某些官能团.
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如过氧化氢,还原剂,如硼氢化钠,以及各种有机溶剂 . 反应条件通常涉及控制温度和 pH 值以确保所需的转化 .
主要产品
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化反应可能会产生具有改变的生物活性的氧化衍生物,而取代反应可以产生具有不同官能团的类似物 .
科学研究应用
Inhibition of Tumor Growth
DB07268 has been shown to significantly inhibit the proliferation of GH3 pituitary tumor cells. In experimental setups, the compound demonstrated a notable inhibition rate, suggesting its potential as a therapeutic agent against pituitary tumors .
Data Table: Inhibition Rates of this compound on GH3 Cells
Compound | Inhibition Rate (%) |
---|---|
This compound | 74 |
Staurosporine (Control) | 100 |
Combination Therapies
In studies involving breast cancer cell lines, this compound was utilized in combination with other inhibitors to enhance therapeutic efficacy. The compound's ability to sensitize cells to other treatments indicates its potential role in combination therapies for more effective cancer treatment strategies .
Antiviral Activity Against Transmissible Gastroenteritis Virus (TGEV)
This compound has been investigated for its antiviral properties, specifically against TGEV, a virus affecting swine. In vitro studies revealed that pretreatment with this compound significantly reduced TGEV mRNA and protein levels in infected cells .
Data Table: Effects of this compound on TGEV Infection
Treatment | TGEV N mRNA Reduction (%) | TGEV Protein Reduction (%) |
---|---|---|
Control | 0 | 0 |
This compound | 65 | 70 |
Study on RACGAP1 Inhibition
A study focused on the effects of this compound on GH3 cell proliferation demonstrated that inhibition of RACGAP1 led to reduced cell viability and increased apoptosis markers. The study provided insights into the molecular mechanisms by which this compound exerts its effects, highlighting its potential as a targeted therapy for pituitary tumors .
CRISPR-Cas9 Screening for Synthetic Lethality
In a broader context, this compound was part of a CRISPR-Cas9 screening aimed at identifying synthetic lethality interactions in breast cancer cells. The results indicated that combining this compound with specific gene knockdowns could enhance sensitivity to chemotherapy agents, presenting new avenues for personalized cancer treatments .
作用机制
相似化合物的比较
类似化合物
SP600125: 另一种具有更广泛激酶抑制谱的 JNK 抑制剂.
CC-401: 一种选择性 JNK 抑制剂,在炎症性疾病中具有潜在的治疗应用.
AS601245: 一种对多种 JNK 亚型具有活性的 JNK 抑制剂.
独特性
DB07268 的独特之处在于与其他激酶相比,它对 JNK1 的选择性很高 . 这种选择性使其成为研究 JNK1 在各种生物过程和疾病中的特定作用的宝贵工具 . 此外,其效力和良好的药代动力学特性促使其在科学研究中的广泛应用 .
生物活性
DB07268, a selective inhibitor of c-Jun N-terminal kinase 1 (JNK1), has garnered attention in the field of pharmacology due to its potential therapeutic applications, particularly in cancer and metabolic disorders. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
- Chemical Structure : this compound is identified by its CAS number 929007-72-7.
- Mechanism of Action : As a JNK1 inhibitor, this compound disrupts the signaling pathways mediated by the JNK family of mitogen-activated protein kinases, which are implicated in various cellular processes including apoptosis, proliferation, and inflammation.
In Vitro Studies
This compound has been evaluated for its potency and selectivity against various kinases. The compound exhibits an IC50 value of 9 nM for JNK1, indicating strong inhibitory activity. Selectivity assays reveal that while it shows submicromolar potency against other kinases like PLK, CHK1, and CK2, it maintains a 70- to 90-fold greater potency against JNK1 compared to these kinases .
Table 1: Inhibition Potency of this compound Against Various Kinases
Kinase | IC50 (nM) | Selectivity Ratio |
---|---|---|
JNK1 | 9 | - |
PLK | ~800 | 89-fold |
CHK1 | ~700 | 78-fold |
CK2 | ~600 | 67-fold |
In Vivo Studies
In vivo studies involving analogs of this compound have shown varied pharmacokinetic profiles. Some analogs demonstrated poor absorption and brain penetration, while others exhibited modest pharmacokinetics with decent oral absorption. Notably, one potent analog had a short half-life and low clearance rates in rat models .
Case Studies
- Lipid Metabolism and Autophagy : A study indicated that this compound effectively abolished USP10-induced autophagy in HepG2 cells treated with palmitic acid (PA). The presence of this compound resulted in decreased cell viability under PA-induced steatosis conditions, highlighting its role in modulating lipid metabolism .
- Glioblastoma Research : In glioblastoma models, the inhibition of JNK1 by this compound was shown to enhance the therapeutic efficacy of other treatments by increasing lipotoxicity and impairing DNA damage repair mechanisms. This suggests potential applications for this compound in combination therapies for aggressive brain tumors .
Clinical Implications and Future Directions
Despite promising preclinical findings, there have been no reported clinical trials involving this compound to date. The compound's ability to selectively inhibit JNK1 positions it as a potential candidate for further investigation in clinical settings aimed at treating conditions such as cancer and metabolic disorders.
属性
IUPAC Name |
2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c18-16(24)13-6-1-2-7-14(13)21-15-8-9-19-17(22-15)20-11-4-3-5-12(23)10-11/h1-10,23H,(H2,18,24)(H2,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPKKGUGRGRSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2)NC3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929007-72-7 | |
Record name | DB-07268 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929007727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DB-07268 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU563H6ION | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。